molecular formula C6H8N4O B2503472 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one CAS No. 1684425-51-1

3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one

Cat. No. B2503472
CAS RN: 1684425-51-1
M. Wt: 152.157
InChI Key: OQPWAHKPHINQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one” is a chemical compound with the CAS Number: 1684425-51-1 . It has a molecular weight of 152.16 and its IUPAC name is 3-amino-6,7-dihydropyrazolo [1,5-a]pyrazin-4 (5H)-one . The compound is typically a white to yellow solid .


Synthesis Analysis

A new synthetic approach for pyrazolo [1,5-a]pyrazine-4 (5H)-one derivatives has been reported . Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and 11 different pyrazolo [1,5-a] pyrazine-4 (5 H )-one derivatives were obtained .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N4O/c7-4-3-9-10-2-1-8-6 (11)5 (4)10/h3H,1-2,7H2, (H,8,11) . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

properties

IUPAC Name

3-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h3H,1-2,7H2,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPWAHKPHINQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)N)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.